molecular formula C5H4N2S B11767667 2H-Pyrrolo[2,3-D]thiazole CAS No. 72332-79-7

2H-Pyrrolo[2,3-D]thiazole

Cat. No.: B11767667
CAS No.: 72332-79-7
M. Wt: 124.17 g/mol
InChI Key: GBJCWBWQIQXFLH-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-D]thiazole: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-D]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with thioamides under basic conditions, such as using triethylamine in ethanol . Another approach involves the annulation of the pyrazole ring to the thiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for scale-up, such as using continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrolo[2,3-D]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogen atoms into the pyrrole ring .

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[2,3-D]thiazole involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Uniqueness: 2H-Pyrrolo[2,3-D]thiazole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold in drug design .

Properties

CAS No.

72332-79-7

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

IUPAC Name

2H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C5H4N2S/c1-2-6-5-4(1)8-3-7-5/h1-2H,3H2

InChI Key

GBJCWBWQIQXFLH-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=CC=N2)S1

Origin of Product

United States

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